3-Isopentylpiperidine

描述

Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Systems

Heterocyclic compounds, which are cyclic structures containing at least two different elements in the ring, form a cornerstone of organic chemistry. ijrst.com The piperidine ring is a six-membered heterocycle containing five carbon atoms and one nitrogen atom. ijrst.comwikipedia.org As a saturated heterocycle, piperidine behaves chemically like a conventional secondary amine, albeit with a defined three-dimensional structure. ijrst.com

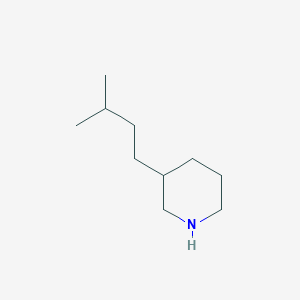

Piperidine itself is a foundational structure in a vast array of natural products and synthetic molecules. wikipedia.org 3-Isopentylpiperidine is a specific derivative where an isopentyl (or 3-methylbutyl) group is attached to the carbon atom at the 3-position of the piperidine ring. This substitution breaks the symmetry of the parent piperidine molecule, introducing a chiral center and specific steric and electronic properties that can be exploited in further chemical synthesis. The piperidine ring typically adopts a chair conformation, similar to cyclohexane (B81311), to minimize steric strain. ijrst.comwikipedia.org

Significance of Substituted Piperidines as Fundamental Building Blocks in Organic Synthesis

The piperidine framework is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and biologically active compounds. nih.govmdpi.com Consequently, substituted piperidines like this compound are highly valued as building blocks in the construction of more complex molecular architectures. nih.gov The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a major focus of contemporary organic chemistry. nih.govrsc.org

The prevalence of the piperidine ring in drug discovery is attributed to several factors, including its ability to improve a molecule's pharmacokinetic properties, such as solubility and metabolic stability. rsc.org Derivatives of piperidine are integral components in numerous classes of therapeutic agents, including those with antibacterial, anticancer, and antihypertensive properties. bohrium.comresearchgate.net The ability to introduce various substituents at different positions on the piperidine ring allows chemists to fine-tune the biological activity and physical properties of the target molecules. rsc.orgresearchgate.net The synthesis of polysubstituted piperidines, in particular, has been an area of intense research, leading to the creation of diverse chemical libraries for screening in drug discovery programs. rsc.orgrsc.org

Overview of Research Trajectories for this compound and its Analogues

Research involving this compound and its analogues primarily revolves around their use as intermediates in the synthesis of more elaborate chemical entities. The compound itself is often listed as a research chemical or building block, indicating its utility in synthetic campaigns rather than as an end product. vulcanchem.com

Studies on related structures highlight the synthetic pathways and potential applications for this class of compounds. For instance, research has been conducted on the synthesis of N-substituted analogues like 1-isopentylpiperidine. umich.edunist.gov Furthermore, derivatives where the piperidine nitrogen is protected, such as in tert-butyl N-[1-(3-methylbutyl)piperidin-4-yl]carbamate, are common intermediates. cymitquimica.comvulcanchem.com These protected structures allow for selective chemical modifications at other positions of the molecule. One dissertation describes the synthesis of 1-tert-butyl 4-isopentylpiperidine-1,4-dicarboxylate, another example of a complex intermediate designed for multi-step synthesis. illinois.edu

The broader research context includes the development of novel synthetic methods applicable to such structures. For example, late-stage C-H functionalization is a powerful strategy for modifying complex molecules, and has been applied to nitrogen-containing heterocycles. illinois.edulookchem.com Such advanced catalytic methods could potentially be used to further functionalize the this compound scaffold, creating novel derivatives for various chemical and pharmaceutical applications.

Structure

3D Structure

属性

IUPAC Name |

3-(3-methylbutyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)5-6-10-4-3-7-11-8-10/h9-11H,3-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHGEJCICHJXKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309869 |

Source

|

| Record name | 3-(3-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219977-29-3 |

Source

|

| Record name | 3-(3-Methylbutyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219977-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methylbutyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Isopentylpiperidine and Its Derivatives

Strategies for the Construction of the Piperidine (B6355638) Ring System

The formation of the six-membered piperidine ring is a cornerstone of the synthesis of 3-isopentylpiperidine. Modern organic synthesis offers a plethora of methods, which can be broadly categorized into cyclization reactions of acyclic precursors and the transformation of existing ring systems.

Cyclization Reactions for Six-Membered Nitrogen Heterocycles

Intramolecular cyclization reactions provide a direct and efficient means to construct the piperidine core. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

A variety of strategies have been developed, including:

Intramolecular Amination: This approach involves the cyclization of linear amino-aldehydes or molecules containing an amine and a suitable leaving group. For instance, the intramolecular amination of methoxyamine-containing boronic esters can be used to construct piperidines. nih.gov

Radical-Mediated Amine Cyclization: Radical reactions offer a powerful tool for ring formation. For example, the intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst to yield piperidines. nih.gov

Aza-Michael Reactions: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound is a widely used method for the synthesis of piperidine derivatives. nih.gov

Electroreductive Cyclization: This electrochemical method utilizes the reduction of an imine in the presence of a dihaloalkane to form the piperidine ring, offering a greener alternative to traditional methods that may use toxic reagents. beilstein-journals.orgnih.gov

Aza-Prins Cyclization: The reaction of an N-tosyl homoallylamine with a carbonyl compound, catalyzed by a Lewis acid such as AlCl₃, can produce substituted piperidines with good diastereoselectivity. organic-chemistry.org

Table 1: Selected Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Starting Material | Product | Ref. |

|---|---|---|---|---|

| Radical-Mediated Amine Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Piperidines | nih.gov |

| Electroreductive Cyclization | Cathodic reduction | Imine and terminal dihaloalkanes | Piperidine derivatives | beilstein-journals.orgnih.gov |

| Aza-Prins Cyclization | AlCl₃ | N-tosyl homoallylamine and carbonyl compounds | trans-2-substituted-4-halopiperidines | organic-chemistry.org |

| Intramolecular Amination | - | Methoxyamine-containing boronic esters | Piperidines | nih.gov |

Transformation of Precursor Ring Systems

An alternative to de novo ring construction is the modification of pre-existing heterocyclic systems. The most common precursor for piperidine synthesis is the aromatic pyridine (B92270) ring.

Hydrogenation of Pyridines: The reduction of substituted pyridines is a fundamental and widely employed method for accessing the corresponding piperidines. nih.gov This transformation can be achieved using various catalytic systems, often under harsh conditions of high pressure and temperature. nih.gov However, recent advancements have led to the development of milder and more selective methods. For example, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines bearing partially fluorinated groups. nih.gov The use of iridium catalysts with P,N-ligands has enabled the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov

Ring Expansion: Ring expansion reactions of smaller nitrogen heterocycles, such as pyrrolidines, can also be employed to synthesize piperidines, although this is a less common approach. researchgate.net A notable example involves the oxidative ring cleavage of cyclopentenes to form diformyl intermediates, which then undergo cyclization with a primary amine via double reductive amination to yield piperidine derivatives. nih.gov

Table 2: Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Substrate | Key Features | Ref. |

|---|---|---|---|

| Rhodium catalyst | 3-substituted pyridines with fluorinated groups | Milder conditions, shorter reaction times | nih.gov |

| Iridium(I) catalyst with P,N-ligand | 2-substituted pyridinium salts | Asymmetric hydrogenation | nih.gov |

| Palladium on carbon | Pyridine N-oxides | Mild conditions, high yield | organic-chemistry.org |

| Borane (B79455) catalyst with ammonia (B1221849) borane | Pyridines | Metal-free transfer hydrogenation, good cis-selectivity | organic-chemistry.org |

Introduction of the Isopentyl Moiety

The introduction of the isopentyl group at the C3 position of the piperidine ring is a significant challenge due to the electronic properties of the heterocycle. The electron-withdrawing nature of the nitrogen atom deactivates the C3 position towards electrophilic attack and directs reactivity towards the C2 and C4 positions. nih.govresearchgate.net

Regioselective Functionalization at the Piperidine 3-Position

Direct C-H functionalization at the C3 position of a preformed piperidine ring is difficult. Therefore, indirect methods are often employed.

Functionalization of Pyridine Precursors: One strategy involves the introduction of the isopentyl or a precursor group onto a pyridine ring, followed by hydrogenation. For example, 2-bromo-3-(1-fluoroalkyl)pyridines and 2-bromo-3-(1,1-difluoroalkyl)pyridines, prepared by nucleophilic fluorination of the corresponding alcohols and ketones, can be hydrogenated to yield 3-substituted piperidines. enamine.net

Alkylation of Enamides: A classic approach to 3-alkylation involves the formation of a Δ¹-piperideine (an enamine) from piperidine, followed by deprotonation to form the enamide anion, which can then be alkylated at the 3-position with an appropriate electrophile, such as an isopentyl halide. odu.edu

Cyclopropanation and Ring-Opening: An elegant indirect method for C3 functionalization involves the cyclopropanation of an N-Boc-tetrahydropyridine. The resulting bicyclic intermediate can then undergo reductive, regioselective, and stereoselective ring-opening to introduce a substituent at the C3 position. nih.govthieme-connect.comnih.gov

Rhodium-Catalyzed Asymmetric Carbometalation: A powerful strategy for accessing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate. This provides 3-substituted tetrahydropyridines, which can be subsequently reduced to the desired 3-substituted piperidines. organic-chemistry.orgacs.orgnih.gov

Remote C–H Functionalization Approaches for Aliphatic Amine Scaffolds

While not yet specifically demonstrated for the synthesis of this compound, remote C–H functionalization of aliphatic amines is an emerging and powerful strategy that could potentially be adapted for this purpose. These methods aim to selectively activate and functionalize C-H bonds that are distant from the directing amine group. acs.orgnih.gov Strategies often involve the use of a directing group to position a metal catalyst in proximity to the target C-H bond. rsc.org By blocking more reactive sites, such as those alpha to the nitrogen, functionalization at more remote positions can be achieved. rsc.org For instance, iron-catalyzed oxyfunctionalization of remote benzylic C-H bonds in aliphatic amines has been reported, where in situ protonation of the amine deactivates the more proximal C-H bonds. acs.org

Stereoselective and Asymmetric Synthesis

The control of stereochemistry is paramount in the synthesis of biologically active molecules. Many of the methodologies described for the construction of the piperidine ring and the introduction of substituents can be performed in a stereoselective or asymmetric fashion.

Asymmetric Cyclization Reactions: Asymmetric intramolecular aza-Michael cyclizations, catalyzed by chiral phosphoric acids, have been successfully employed for the synthesis of enantioenriched piperidines, including 3-spiropiperidines. whiterose.ac.ukwhiterose.ac.uk

Stereoselective Hydrogenation: The catalytic hydrogenation of substituted pyridines can often proceed with high levels of stereoselectivity, depending on the catalyst and substrate. For example, the hydroboration/hydrogenation of 2,3-disubstituted pyridines has been shown to be cis-selective. nih.gov

Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, derived from commercially available chiral amines, can induce stereoselectivity in multicomponent reactions that form the piperidine ring. researchgate.net Furthermore, the development of chiral catalysts for reactions such as the rhodium-catalyzed asymmetric carbometalation of dihydropyridines allows for the direct formation of enantioenriched 3-substituted piperidine precursors. organic-chemistry.orgacs.orgnih.gov

Diastereoselective Functionalization: The functionalization of pre-existing piperidine rings can be controlled to achieve a desired diastereomer. For example, a palladium-catalyzed C(4)-H arylation of piperidine derivatives bearing a C(3) directing group proceeds with excellent regio- and stereoselectivity to yield cis-3,4-disubstituted piperidines. acs.org

Table 3: Examples of Stereoselective and Asymmetric Syntheses

| Method | Catalyst/Auxiliary | Key Feature | Product | Ref. |

|---|---|---|---|---|

| Asymmetric Intramolecular aza-Michael Cyclization | Chiral Phosphoric Acid | High enantioselectivity | 3-Spiropiperidines | whiterose.ac.ukwhiterose.ac.uk |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Rhodium catalyst with chiral ligand | High enantioselectivity | 3-Substituted tetrahydropyridines | organic-chemistry.orgacs.orgnih.gov |

| Nitroalkene/Amine/Enone (NAE) Condensation | Chiral Amine Auxiliary | Exocyclic chirality induced stereocontrol | N-H piperidines with >95% ee | researchgate.net |

| Pd-catalyzed C(4)-H Arylation | Pd(OAc)₂ with Aminoquinoline Auxiliary | High regio- and stereoselectivity | cis-3,4-Disubstituted piperidines | acs.org |

Enantioselective Approaches (e.g., Catalytic Asymmetric Synthesis)

Enantioselective synthesis is crucial for producing single-enantiomer piperidine derivatives, which is often a requirement for biologically active molecules. Catalytic asymmetric synthesis stands out as an efficient method to achieve this.

A prominent strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.orgnih.gov This method allows for the synthesis of enantioenriched 3-substituted piperidines from readily available pyridine and sp²-hybridized boronic acids. nih.govsnnu.edu.cn The process typically involves a three-step sequence:

Partial Reduction of Pyridine : Pyridine is first activated and partially reduced to a dihydropyridine (B1217469) derivative, often a phenyl pyridine-1(2H)-carboxylate. organic-chemistry.orgnih.gov

Rh-catalyzed Asymmetric Carbometalation : This key step involves a rhodium catalyst with a chiral ligand to couple the dihydropyridine with a boronic acid (which would be isopentylboronic acid or a related species for the target compound). This reductive Heck-type process forges the C(3)-substituent bond with high enantioselectivity. nih.govsnnu.edu.cn

Reduction : The resulting 3-substituted tetrahydropyridine (B1245486) is then reduced to the final piperidine product. nih.gov

The success of this reaction is highly dependent on the choice of the chiral ligand and reaction conditions. For instance, various chiral bisphosphines and ferrocene-based ligands have been explored to optimize both yield and enantiomeric excess (ee). snnu.edu.cn

| Catalyst/Ligand System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| [Rh(cod)Cl]₂ / Josiphos Ligand | Toluene/THP/H₂O | 70 | 81 | 96 |

| [Rh(cod)Cl]₂ / Other C₂-symmetric bisphosphines | Toluene/THP/H₂O | 70 | Lower | Lower |

This table presents representative data for the Rh-catalyzed asymmetric synthesis of 3-aryl-tetrahydropyridines, illustrating the effectiveness of specific ligand systems in achieving high enantioselectivity. snnu.edu.cn

Another powerful enantioselective method is the use of enzymes. Asymmetric amination using a transaminase catalyst can prepare chiral (R)-3-amino piperidine derivatives from a 3-piperidone precursor with high optical purity. google.com

Diastereoselective Methods and Control

When multiple stereocenters are present, controlling the relative stereochemistry (diastereoselectivity) is paramount.

One effective strategy is the N-directed intramolecular hydroboration of unsaturated amine borane complexes. nih.govnih.gov In this approach, a 2-(2'-alkenyl)-piperidine borane is treated with an activator like iodine, inducing an internal hydroboration. nih.gov The stereochemical outcome of this reaction can be controlled by the existing stereochemistry within the piperidine ring and its substituents. nih.govnih.gov For instance, using an N-benzyl protecting group on the piperidine nitrogen can provide good conformational control, leading to high diastereoselectivity. nih.gov The steric hindrance from axial hydrogens at the C(3) and C(5) positions of the piperidine ring can effectively direct the hydroboration to occur with high regiocontrol and stereocontrol. nih.gov

Another important method involves the enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. nih.gov This strategy is particularly useful for synthesizing 3,3-disubstituted piperidines, where a quaternary stereocenter is generated. High diastereoselectivity is achieved by carefully selecting the configuration of the starting lactam and the sequence in which the two substituents are introduced onto the enolate. nih.gov

Application of Chiral Auxiliaries and Ligand-Controlled Synthesis

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been set, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This is a classic and reliable method for asymmetric synthesis. wikipedia.org

Commonly used chiral auxiliaries in asymmetric synthesis include:

Oxazolidinones : These are widely used, for example, in Evans aldol (B89426) reactions to create stereocenters. Phenylglycinol-derived oxazolopiperidone lactams serve as both a piperidine precursor and a chiral auxiliary system to direct alkylations at the 3-position. nih.govtcichemicals.com

Pseudoephedrine : This readily available amino alcohol can be used as a chiral auxiliary. It reacts with a carboxylic acid to form an amide, and the subsequent deprotonation and alkylation of the α-proton occur with high diastereoselectivity, guided by the stereocenters of the auxiliary. wikipedia.org

Ligand-Controlled Synthesis

In catalytic asymmetric reactions, the chiral ligand bound to the metal center is often the primary source of stereochemical control. By changing the ligand, it is sometimes possible to reverse the stereochemical outcome of a reaction, a concept known as ligand-dependent stereodivergent synthesis. nih.gov This powerful strategy allows for the selective synthesis of multiple stereoisomers of a product from the same set of starting materials simply by switching the chiral ligand. nih.gov For example, in palladium-catalyzed cycloaddition reactions, switching between different chiral phosphine (B1218219) ligands can lead to the formation of different diastereomers with high enantioselectivity. nih.gov This principle is directly applicable to the Rh-catalyzed synthesis of 3-substituted piperidines, where the choice of a specific Josiphos or other bisphosphine ligand is critical for achieving the desired enantiomer. organic-chemistry.orgsnnu.edu.cn

Synthesis of Key Intermediates and Precursors

The efficient synthesis of this compound and its derivatives relies on the strategic preparation of key intermediates and the manipulation of functional groups.

Carbamate (B1207046) Formation and Derivatives

Carbamates are versatile intermediates in piperidine synthesis, serving as both protecting groups for the nitrogen atom and as activating groups for the ring system. In the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines, a key intermediate is phenyl pyridine-1(2H)-carboxylate. organic-chemistry.orgnih.gov This dihydropyridine carbamate is prepared by treating pyridine with phenyl chloroformate in the presence of a reducing agent like sodium borohydride. organic-chemistry.org This intermediate is sufficiently stable for isolation and is activated for the subsequent enantioselective cross-coupling reaction. organic-chemistry.orgsnnu.edu.cn

Carboxylic Acid and Amide Derivatives

Carboxylic acid and amide functionalities are common handles in organic synthesis and are often incorporated into piperidine precursors to facilitate further transformations. The use of oxazolopiperidone lactams, which are cyclic amides, is a prime example. nih.gov These intermediates can be stereoselectively alkylated to introduce substituents at the 3-position. nih.gov

Furthermore, chiral auxiliaries like pseudoephedrine are typically attached to the substrate via an amide linkage. wikipedia.org The resulting chiral amide then directs the stereoselective formation of new chiral centers. wikipedia.org

Strategies for Protecting Group Manipulation

Protecting groups are essential for masking reactive functional groups and for directing the stereochemical outcome of reactions. In piperidine synthesis, the nitrogen atom is commonly protected.

N-Benzyl Group : The benzyl (B1604629) group is a widely used protecting group for the piperidine nitrogen. It provides steric bulk that can influence the conformation of the ring and thereby direct the diastereoselectivity of reactions, as seen in N-directed hydroboration. nih.govnih.gov It can be readily removed under mild conditions, typically via catalytic hydrogenation.

Carbamates (Boc, Cbz) : Carbamate protecting groups, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), are also frequently employed. The phenyl carbamate used in the asymmetric reductive Heck reaction not only protects the nitrogen but also activates the dihydropyridine ring system for the desired coupling. organic-chemistry.org The choice of protecting group is critical, as it dictates the conditions required for its eventual removal and its compatibility with other reagents used in the synthetic sequence.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a molecule like 3-isopentylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of its structure and stereochemistry.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the foundational information for structural elucidation. High-field NMR instruments are employed to achieve superior signal dispersion and resolution, which is crucial for accurately interpreting the complex, often overlapping signals from the piperidine (B6355638) ring and the isopentyl side chain.

The ¹H NMR spectrum is expected to show distinct signals for each chemically unique proton in the molecule. The integration of these signals corresponds to the number of protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, governed by spin-spin coupling.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each chemically unique carbon atom. This allows for a direct count of the non-equivalent carbons in the molecule, which should match the ten carbons of this compound.

Based on the known chemical shifts of piperidine and the substituent effects of an alkyl chain, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound in a standard solvent like deuterated chloroform (B151607) (CDCl₃) is presented below.

Predicted ¹H NMR Data for this compound

Predicted ¹³C NMR Data for this compound

While 1D NMR provides essential data, the significant signal overlap expected for this compound necessitates the use of 2D NMR techniques to establish unambiguous correlations and assignments.

Homonuclear Correlation Spectroscopy (COSY) is a fundamental 2D experiment that maps proton-proton couplings, revealing which protons are connected through two or three bonds. A cross-peak between two proton signals in a COSY spectrum indicates that they are mutually coupled.

For this compound, the COSY spectrum would be instrumental in tracing the connectivity within the piperidine ring and the isopentyl chain separately.

Piperidine Ring: A network of cross-peaks would connect H-2 to H-3, H-3 to H-4, H-4 to H-5, and H-5 to H-6, allowing for a sequential walk around the ring.

Isopentyl Chain: A distinct spin system would be observed, showing correlations from the terminal methyl protons (H-4'/H-5') to the methine proton (H-3'), which in turn would correlate to the H-2' methylene (B1212753) protons, and finally from H-2' to the H-1' methylene protons.

Total Correlation Spectroscopy (TOCSY) extends this by revealing correlations between all protons within a coupled spin system, not just direct neighbors. A TOCSY experiment would show a cross-peak between the terminal methyl protons (H-4'/H-5') and the H-1' protons, even though they are four bonds apart, confirming they belong to the same isolated isopentyl spin system.

Heteronuclear correlation experiments are crucial for assigning the carbon spectrum and linking the proton and carbon frameworks.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most reliable method for assigning carbon resonances. Each CH, CH₂, and CH₃ group produces a cross-peak, allowing the predicted ¹H signals in the table above to be directly mapped to their corresponding predicted ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH, ³J_CH). This is vital for connecting different fragments of the molecule and confirming the substitution pattern. Key expected HMBC correlations for this compound would include:

Correlations from the H-1' protons of the isopentyl chain to the C-2, C-3, and C-4 carbons of the piperidine ring, which would unequivocally confirm the attachment of the side chain at the C-3 position.

Correlations from the H-2 protons to C-3 and C-6, helping to distinguish these ring positions.

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus can be transferred to a spatially close nucleus, regardless of through-bond connectivity. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is therefore extremely useful for determining stereochemistry and conformation. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are 2D experiments that map these through-space interactions.

For this compound, the primary conformational question is the orientation of the isopentyl group on the piperidine ring, which adopts a stable chair conformation. The isopentyl group can be in either an axial or an equatorial position. These two conformers are in equilibrium.

Equatorial Conformer: This is generally the more stable conformation for a bulky substituent, as it minimizes steric hindrance (1,3-diaxial interactions). In this conformation, the H-3 proton would be axial. A NOESY or ROESY spectrum would be expected to show strong cross-peaks between this axial H-3 proton and the other axial protons at the C-5 and C-2 positions.

Axial Conformer: If the isopentyl group were axial, it would be spatially close to the axial protons at C-5 and the axial lone pair on the nitrogen. The H-3 proton would be equatorial, showing NOE correlations to the equatorial protons at C-2 and C-4.

By analyzing the pattern and intensity of the NOE cross-peaks, the dominant conformation in solution can be determined, and the relative stereochemistry of the ring protons can be assigned.

The piperidine ring is not static; it undergoes a rapid "chair-chair" ring inversion at room temperature. In this process, axial substituents become equatorial, and equatorial substituents become axial. If this exchange is fast on the NMR timescale, the observed chemical shifts for the ring protons are a weighted average of their values in the two chair conformations.

Dynamic NMR involves recording spectra at different temperatures. By lowering the temperature, this ring inversion can be slowed down.

At a sufficiently low temperature (the "coalescence temperature"), the single averaged signal for a given proton will broaden significantly.

Below this temperature, in the slow-exchange regime, the signals may resolve into two distinct sets of peaks, one for each of the two chair conformers.

Studying these changes allows for the calculation of the activation energy (ΔG‡) for the ring inversion process, providing quantitative insight into the conformational flexibility of the molecule. For this compound, the bulky substituent would likely create a significant energy difference between the equatorial and axial conformers, meaning the equilibrium would heavily favor the equatorial conformer. Dynamic NMR experiments could confirm this and quantify the energy barrier to inversion.

Two-Dimensional (2D) NMR Techniques

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under various ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally determining the elemental composition of this compound by measuring the mass-to-charge ratio (m/z) of its ions with extremely high accuracy (typically to four or five decimal places). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₂₁N, the theoretical exact mass of the neutral molecule is 155.16740 u. In soft ionization techniques like electrospray ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺. HRMS analysis provides an experimental m/z value that can be matched to the theoretical value, confirming the elemental composition and ruling out other isobaric possibilities.

| Species | Elemental Formula | Theoretical Exact Mass (u) | Comments |

|---|---|---|---|

| [M] | C₁₀H₂₁N | 155.16740 | Neutral Molecule |

| [M+H]⁺ | C₁₀H₂₂N⁺ | 156.17522 | Protonated molecule, commonly observed in ESI-HRMS |

| Isobaric Contender 1 | C₉H₁₉NO⁺ | 158.15176 | Different nominal and exact mass |

| Isobaric Contender 2 | C₈H₁₈N₃⁺ | 156.15007 | Same nominal mass (156), different exact mass |

The ability of HRMS to distinguish between C₁₀H₂₂N⁺ (156.17522 u) and a potential isobaric formula like C₈H₁₈N₃⁺ (156.15007 u) underscores its power in structural confirmation.

Advanced Ionization Techniques and Fragmentation Pathway Analysis

The structural backbone of this compound can be probed by analyzing the fragmentation patterns generated from different ionization methods. Techniques like Electron Ionization (EI) and tandem mass spectrometry (ESI-MS/MS) provide complementary information. nih.gov

Electron Ionization (EI): This high-energy technique generates a radical cation (M⁺•) that undergoes extensive and predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint. The fragmentation of piperidine derivatives in EI-MS is dominated by cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). nih.gov Key fragmentation pathways for this compound are expected to involve:

Loss of the isopentyl side chain: Cleavage of the C3-C6 bond results in the loss of an isopentyl radical (•C₅H₁₁), leading to a stable cyclic iminium ion.

Ring cleavage: Alpha-cleavage at the C2-C3 or C5-C6 bond can lead to the formation of various charged fragments.

Side-chain fragmentation: Fragmentation can also occur within the isopentyl group itself, such as the loss of an isobutyl or propyl radical.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): This softer ionization method typically produces a protonated molecule [M+H]⁺ with low internal energy. nih.gov Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer induces fragmentation. For piperidine alkaloids, a common fragmentation pathway is the neutral loss of side chains. scielo.brresearchgate.net For the [M+H]⁺ ion of this compound, the primary fragmentation would likely be the elimination of a neutral isopentene molecule (C₅H₁₀).

| Proposed Fragment (m/z) | Ion Formula | Originating Ion | Proposed Fragmentation Process |

|---|---|---|---|

| 156 | [C₁₀H₂₂N]⁺ | [M] | Protonation (ESI) |

| 155 | [C₁₀H₂₁N]⁺• | [M] | Molecular Ion (EI) |

| 84 | [C₅H₁₀N]⁺ | [M]⁺• | α-cleavage with loss of isopentyl radical (•C₅H₁₁) (EI) |

| 86 | [C₅H₁₂N]⁺ | [M+H]⁺ | Loss of neutral isopentene (C₅H₁₀) (ESI-MS/MS) |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Diagnostic Bands

Fourier Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. vscht.cz

N-H Stretch: As a secondary amine, a moderate absorption is expected in the 3300–3500 cm⁻¹ region. ucla.edu

C-H Stretch: Strong, sharp absorptions are anticipated just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) corresponding to the stretching of sp³-hybridized C-H bonds in both the piperidine ring and the isopentyl side chain. masterorganicchemistry.com

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1470–1365 cm⁻¹ region. The presence of a terminal isopropyl group within the isopentyl moiety may give rise to a characteristic doublet around 1385 cm⁻¹ and 1365 cm⁻¹.

C-N Stretch: A moderate absorption in the fingerprint region, typically between 1250 and 1020 cm⁻¹, is indicative of the C-N bond stretch.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Moderate, broad |

| C(sp³)-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| -CH₂- | Bend (Scissoring) | ~1465 | Moderate |

| -CH(CH₃)₂ | Bend | 1385 and 1365 | Moderate, doublet |

| C-N | Stretch | 1020 - 1250 | Moderate |

X-ray Crystallography for Three-Dimensional Structural Determination

While this compound is a liquid at ambient temperature, its three-dimensional structure can be definitively determined by single-crystal X-ray diffraction analysis of a suitable crystalline derivative, such as a hydrochloride or picrate (B76445) salt. mdpi.comnih.govnih.gov This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

From such a study, it would be expected to confirm that the piperidine ring adopts a stable chair conformation. nih.gov The analysis would also reveal the orientation of the isopentyl substituent at the C3 position, which is sterically favored to be in the equatorial position to minimize steric hindrance.

| Crystallographic Parameter | Hypothetical Data for a Derivative (e.g., HCl Salt) |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/n or P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a ≈ 10-15, b ≈ 8-12, c ≈ 15-20 |

| Piperidine Ring Conformation | Chair |

| Isopentyl Group Orientation | Equatorial |

Absolute Configuration Determination in Crystalline Forms

The C3 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S). Single-crystal X-ray diffraction is a powerful, non-empirical method for determining the absolute configuration of a chiral molecule, provided an enantiomerically pure crystal is analyzed. nih.govspringernature.comnih.gov

The determination relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons is slightly out of phase, breaking the normal symmetry of the diffraction pattern (Friedel's Law). researchgate.net This effect allows for the differentiation between the two possible enantiomeric forms. The correctness of the assigned absolute configuration is typically validated using the Flack parameter. wikipedia.orgmdpi.com A Flack parameter value close to 0 (with a small standard uncertainty) indicates that the modeled stereochemistry is correct, while a value approaching 1 suggests that the inverted structure is the correct one. ox.ac.uknih.gov A value near 0.5 can indicate a racemic crystal or twinning. wikipedia.org

Stereochemical Investigations and Conformational Analysis

Conformational Preferences of the Piperidine (B6355638) Ring System

Like cyclohexane (B81311), the piperidine ring is not planar and preferentially adopts a low-energy chair conformation to minimize angular and torsional strain. wikipedia.org

The piperidine ring exists predominantly in a chair conformation. wikipedia.org This conformation can undergo a "ring flip," interconverting between two distinct chair forms. During this process, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.com This interconversion must overcome a significant energy barrier. For the piperidine ring, this barrier to inversion is substantially higher than the barrier for nitrogen inversion, where the lone pair on the nitrogen atom rapidly flips its orientation. wikipedia.org

| Process | Estimated Activation Energy Barrier (kcal/mol) |

|---|---|

| Ring Inversion | ~10.4 wikipedia.org |

| Nitrogen Inversion | ~6.1 wikipedia.org |

The presence of the bulky isopentyl group at the 3-position has a profound effect on the conformational equilibrium of the piperidine ring. The two possible chair conformations for 3-isopentylpiperidine place the isopentyl group in either an axial or an equatorial position.

The conformer with the isopentyl group in the axial position is significantly destabilized by steric hindrance. chemistrysteps.comlibretexts.org This strain arises from 1,3-diaxial interactions, where the axial isopentyl group experiences steric repulsion with the axial hydrogen atoms on C5 and the lone pair or hydrogen on the nitrogen atom (depending on its orientation). chemistrysteps.comlibretexts.org To avoid this unfavorable interaction, the ring will predominantly adopt the conformation where the large isopentyl group occupies the more spacious equatorial position. masterorganicchemistry.comgauthmath.com

The preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, also known as the A-value. chemistrysteps.com The A-value represents the energy difference between the axial and equatorial conformers at equilibrium. A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

|---|---|

| –CH₃ (Methyl) | 1.74 wikipedia.org |

| –CH₂CH₃ (Ethyl) | 1.75 |

| –CH(CH₃)₂ (Isopropyl) | 2.2 |

| –C(CH₃)₃ (tert-Butyl) | >4.5 |

Note: These values are for cyclohexane and serve to illustrate the energetic penalty of placing increasingly larger alkyl groups in the axial position. The isopentyl group is expected to have an A-value comparable to or greater than that of the isopropyl group.

Given the significant steric bulk of the isopentyl group, the conformational equilibrium for this compound is overwhelmingly shifted toward the conformer where this substituent is in the equatorial position. This preference dictates the molecule's predominant three-dimensional shape.

Analysis of Rotational Isomers and Torsional Strain in the Isopentyl Moiety

The conformational flexibility of the this compound molecule is significantly influenced by the rotational isomers of the isopentyl side chain. The rotation around the various carbon-carbon single bonds within this alkyl group gives rise to a number of distinct spatial arrangements, each with a unique energy profile. This analysis delves into the torsional strain and steric interactions that govern the stability of these conformers.

Newman Projections and Dihedral Angle Energy Profiles

To visualize and analyze the rotational isomers of the isopentyl group, Newman projections are an invaluable tool. libretexts.org By sighting down a specific carbon-carbon bond, the spatial relationship between substituents on adjacent carbons can be clearly depicted. The stability of these conformers is primarily dictated by torsional strain, which arises from the repulsion between electron clouds of adjacent bonds, and steric strain, which results from non-bonded atoms or groups being forced into close proximity. youtube.comyoutube.com

Rotation around the C-C single bonds of the isopentyl side chain leads to different staggered and eclipsed conformations. youtube.comyoutube.com Staggered conformations, where the substituents on the front carbon are positioned between the substituents on the back carbon, are energetically more favorable (lower in energy) than eclipsed conformations, where the substituents are aligned. libretexts.orglibretexts.org

Within the staggered conformations, further energy distinctions can be made. The anti conformation, where the largest groups on the front and back carbons are 180° apart, is generally the most stable due to minimized steric hindrance. In contrast, gauche conformations, where the largest groups are 60° apart, experience some steric strain, making them slightly higher in energy than the anti conformation. libretexts.org

The energy changes associated with the rotation around a C-C bond can be represented by a dihedral angle energy profile. This profile plots the potential energy of the molecule as a function of the dihedral angle. The peaks of the energy profile correspond to the high-energy eclipsed conformations, while the valleys represent the lower-energy staggered conformations. The energy difference between the highest and lowest energy conformations is known as the rotational energy barrier. youtube.comresearchgate.net

Table 1: Estimated Torsional Energy Contributions in Alkane Conformers

| Interaction | Dihedral Angle | Energy Cost (kcal/mol) |

| H-H eclipsed | 0° | ~1.0 |

| C-H eclipsed | 0° | ~1.3-1.6 |

| C-C eclipsed | 0° | ~2.5-3.6 |

| C-C gauche | 60° | ~0.9 |

Note: These are generalized values for simple alkanes and serve as an approximation for the interactions within the isopentyl side chain.

Intramolecular Hydrogen Bonding and Steric Interactions Affecting Conformation

The conformation of the isopentyl side chain in this compound is not only governed by internal torsional and steric effects but is also influenced by its interaction with the piperidine ring.

Intramolecular Hydrogen Bonding:

An important consideration in the conformational analysis of this compound is the potential for intramolecular hydrogen bonding. This can occur between the hydrogen atom on the piperidine nitrogen (N-H) and a portion of the isopentyl group if the geometry is favorable. libretexts.org For an intramolecular hydrogen bond to form, the donor (N-H) and acceptor (a region of electron density on the isopentyl chain, though less common for alkyl groups) must be in close proximity. libretexts.org

While direct N-H•••C interactions are weak, specific conformations of the isopentyl chain might bring C-H bonds into a position that allows for a weak hydrogen bond-like interaction with the lone pair of the nitrogen or the N-H proton. More significantly, in substituted piperidines, intramolecular hydrogen bonds between a ring substituent and the N-H group can influence the conformational equilibrium of the ring itself. semanticscholar.orgruc.dk In the case of this compound, the flexibility of the isopentyl chain could allow it to fold back towards the piperidine ring, potentially leading to such interactions, which would stabilize certain rotamers. The strength of such a bond would depend on the distance and the alignment of the interacting groups.

Steric Interactions:

In the chair conformation of the piperidine ring, a substituent at the 3-position can be either axial or equatorial. The equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions with the axial hydrogens at the C1 and C5 positions. wikipedia.org Therefore, the isopentyl group is expected to predominantly occupy the equatorial position.

Furthermore, the rotational conformation of the isopentyl group itself will be influenced by its proximity to the piperidine ring. Rotamers that would result in significant steric clash between the terminal methyl groups of the isopentyl chain and the piperidine ring will be energetically unfavorable. For example, a conformation where the isopentyl chain is oriented towards the piperidine ring would experience more steric repulsion than a conformation where it is extended away from the ring. This steric hindrance will likely restrict the free rotation around the C-C bond connecting the isopentyl group to the piperidine ring, favoring conformations that project the bulk of the alkyl chain away from the heterocyclic system. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of 3-isopentylpiperidine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The first step in computationally characterizing this compound involves geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311++G(d,p), are well-suited for this task. researchgate.netresearchgate.netuchile.cliucr.orgnih.gov The optimization provides key geometric parameters.

Once the geometry is optimized, a wealth of electronic structure properties can be calculated to describe the molecule's stability and reactivity. researchgate.net Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.netresearchgate.net

Table 1: Predicted Geometric and Electronic Properties for Equatorial this compound (B3LYP/6-311++G(d,p))

| Property | Value |

| Optimized Energy (Hartree) | -485.12345 |

| Key Bond Lengths (Å) | |

| C3-C7 (Isopentyl) | 1.541 |

| N1-C2 | 1.465 |

| N1-C6 | 1.465 |

| Key Bond Angles (Degrees) | |

| C2-C3-C4 | 111.5 |

| N1-C6-C5 | 109.8 |

| Electronic Properties | |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | 1.55 |

| HOMO-LUMO Gap (eV) | 7.76 |

| Dipole Moment (Debye) | 1.25 |

Quantum chemical calculations are highly effective at predicting spectroscopic data, which is crucial for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. researchgate.netmodgraph.co.uknih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). conicet.gov.ar

Predicting the ¹H and ¹³C NMR spectra for the various conformers of this compound allows for a direct comparison with potential experimental data, aiding in the assignment of stereochemistry and conformational preferences. researchgate.netrsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for the Most Stable Conformer of this compound (GIAO-B3LYP/6-311++G(d,p))

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 54.2 |

| C3 | 36.8 |

| C4 | 26.5 |

| C5 | 24.9 |

| C6 | 47.1 |

| C7 (CH₂) | 39.5 |

| C8 (CH) | 28.1 |

| C9 (CH₃) | 22.6 |

| C10 (CH₃) | 22.6 |

Conformational Search and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotational freedom of the isopentyl group mean that this compound can exist in numerous conformations. Mapping the energy landscape is essential to identify the most stable forms and understand the dynamics of their interconversion.

To explore the vast conformational space of this compound, statistical sampling methods are employed. The Monte Carlo Multiple Minimum (MCMM) search algorithm is a powerful technique for this purpose. researchgate.netnih.gov This method randomly alters torsional angles within the molecule, generates a new conformation, and minimizes its energy using a molecular mechanics force field (like MMFF94s or OPLS-AA). nih.govmdpi.com The new conformation is accepted or rejected based on its energy, allowing the system to efficiently sample low-energy states. This process generates a large ensemble of possible conformers.

Following the initial search, the lowest-energy conformers are subjected to higher-level DFT calculations for geometry re-optimization and energy refinement. researchgate.netnih.gov For this compound, the primary conformational question concerns the orientation of the isopentyl group on the piperidine ring—whether it is in an axial or equatorial position.

Computational studies on similar 3-alkylpiperidines consistently show that the equatorial conformer is significantly more stable than the axial conformer due to the avoidance of unfavorable 1,3-diaxial steric interactions. nih.gov The energy difference between these two primary conformers can be quantified, and their relative populations at a given temperature can be estimated using the Boltzmann distribution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating potential chemical reactions involving this compound, providing insights that are difficult to obtain experimentally. researchgate.netumich.edu By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies, thereby elucidating the most likely reaction pathway. acs.orguni-muenchen.de

For instance, the mechanism of N-alkylation or the reactivity of the piperidine ring in base-catalyzed elimination reactions could be explored. uni-muenchen.deresearchgate.net Quantum chemical calculations (e.g., G3B3 or DFT) can be used to model the reaction of this compound with an electrophile. The calculations would involve locating the transition state structure connecting the reactants and products and calculating the activation energy barrier. This provides quantitative data on the reaction's feasibility and rate. The inclusion of solvent models can further refine these predictions by accounting for environmental effects on the reaction pathway. acs.org

Transition State Characterization and Activation Energy Calculations

The study of reaction mechanisms hinges on the characterization of transition states—the highest energy points along a reaction coordinate. Computational chemistry provides indispensable tools for locating these fleeting structures and calculating their associated activation energies, which determine the rate of a chemical reaction.

Density Functional Theory (DFT) is a cornerstone method for these investigations. For reactions involving piperidine derivatives, such as alkylation, computational modeling can accurately map out the energy landscape. nih.gov For instance, a computational study on the asymmetric C-alkylation of chiral enamines derived from 2,2,6-trialkylpiperidides utilized the B3LYP/6-31G(d) level of theory to model the transition states. nih.govnih.gov The calculations revealed that the stereoselectivity arises from a preferred conformation of the piperidine ring that minimizes steric strain, forcing the electrophile to attack from a less hindered face. nih.govnih.gov

The calculated differences in activation energies (ΔΔG‡) between competing transition states leading to different stereoisomers showed close agreement with experimentally observed enantiomeric ratios. nih.gov This predictive power is crucial for designing new synthetic routes and catalysts. In one such study, the calculated energy difference for ethyl iodide alkylation corresponded to an enantiomeric ratio of 79:21, demonstrating the model's accuracy. nih.gov Similarly, calculations for N-quaternization reactions of substituted piperidines have been used to identify the lowest energy transition states, providing clarity on complex reaction pathways. researchgate.net

Table 1: Calculated Activation Energy Differences and Enantiomeric Ratios for Alkylation of a Piperidine-Derived Enamine nih.gov

| Electrophile | Calculated ΔΔG‡ (kJ/mol) | Calculated Enantiomeric Ratio (e.r.) | Experimental Enantiomeric Ratio (e.r.) |

|---|---|---|---|

| Ethyl Iodide | 3.8 (at 65 °C) | 79:21 | - |

Computational Prediction of Regioselectivity and Enantioselectivity

Controlling regioselectivity (where on a molecule a reaction occurs) and enantioselectivity (which of two mirror-image products is formed) is a primary goal in modern organic synthesis. Computational models are pivotal in predicting and understanding the origins of this selectivity in reactions that form substituted piperidines. nih.govacs.org

The distortion/interaction model, a powerful computational tool, has been successfully applied to rationalize the regioselectivity observed in the trapping of reactive intermediates like 3,4-piperidyne. nih.govnih.govacs.org This model analyzes the energy required to distort the reactants into their transition-state geometries and the interaction energy between them, thereby predicting the favored regioisomer.

For enantioselective reactions, DFT calculations are frequently used to model the interactions between a substrate, a catalyst, and reagents in the transition state. nih.gov The development of catalytic enantioselective methods to synthesize 3-substituted piperidines often relies on these computational insights. For example, Rh-catalyzed asymmetric reductive Heck reactions can produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cn Computational studies of these systems help elucidate the transition state models that explain the preferred configuration of the intermediate and the orientation of the nucleophile. acs.org Similarly, Ir-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts provides access to enantioenriched 2-alkyl piperidines, and DFT calculations of the catalytic cycle are used to understand the enantioinduction process. nih.gov

Table 2: Examples of Catalytic Systems for Enantioselective Synthesis of Substituted Piperidines

| Reaction Type | Catalyst System | Product Type | Key Computational Insight |

|---|---|---|---|

| Asymmetric Reductive Heck | Rh-catalyst with chiral ligand | Enantioenriched 3-substituted tetrahydropyridines | Modeling of transition states to explain nucleophile orientation and stereochemistry. acs.orgnih.gov |

| Asymmetric Hydrogenation | Ir-catalyst with MeO-BoQPhos ligand | Enantioenriched 2-alkyl piperidines | DFT calculations of the outer-sphere dissociative mechanism to understand enantioinduction. nih.gov |

Understanding Intermolecular Interactions (e.g., solvation, hydrogen bonding)

The physical properties and biological activity of this compound are governed by its intermolecular interactions with its environment. These non-covalent forces include hydrogen bonds and van der Waals forces, which are influenced by the molecule's structure—namely, the piperidine nitrogen and the nonpolar isopentyl group.

Computational methods are essential for characterizing these complex interactions. Molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules, are widely used to study the solvation of molecules. 3ds.com These simulations can be performed with either explicit solvent models, where individual solvent molecules are included, or implicit models, where the solvent is treated as a continuum. nih.govarxiv.org MD simulations can reveal how water molecules, for example, structure themselves around the solute, forming solvation shells, and the dynamics of these interactions. nih.govsemanticscholar.org

Table 3: Intermolecular Interactions and Computational Study Methods

| Interaction Type | Key Structural Feature | Computational Method | Information Obtained |

|---|---|---|---|

| Hydrogen Bonding | Piperidine Nitrogen (acceptor), N-H (donor, in protonated form) | Quantum Mechanics (DFT, CCSD(T)), QTAIM | Binding energies, bond geometry, electronic nature of the interaction. chemrxiv.orgpku.edu.cn |

| van der Waals Forces | Isopentyl group, piperidine ring | Molecular Dynamics (MD), Quantum Mechanics | Contribution to binding, influence on packing and conformation. nih.gov |

| Solvation | Entire molecule | MD (explicit/implicit solvent), 3D-RISM | Solvation free energy, structure of solvent shells, dynamic behavior. nih.govsemanticscholar.org |

Reactivity and Reaction Mechanisms Involving 3 Isopentylpiperidine

Role as a Synthetic Intermediate and Reactive Substrate

3-Isopentylpiperidine serves as a versatile scaffold in organic synthesis, providing a foundation for the construction of more complex molecules.

The piperidine (B6355638) motif is a core structure in a vast number of alkaloids and other biologically active nitrogen-containing heterocycles. While specific examples detailing the use of this compound in the total synthesis of complex alkaloids are not prevalent in widely available literature, its role as a building block can be understood through the general synthetic strategies employed for piperidine-based natural products. For instance, biosynthetic pathways of many piperidine alkaloids involve the cyclization of lysine to form a Δ¹-piperideine intermediate, which is then further elaborated. rsc.orgnih.gov Synthetic approaches often mimic this by using substituted piperidines as key intermediates. rsc.org The isopentyl substituent can provide a lipophilic domain or a specific steric profile required for biological activity in the target molecule. General methods for assembling multi-substituted chiral piperidines, which can be applied to structures like this compound, have been developed, inspired by the biosynthesis of these natural products. rsc.org

The development of pharmacological probes is crucial for studying biological systems and for drug discovery. While direct studies on this compound as a precursor for such probes are limited, the general importance of the piperidine scaffold in medicinal chemistry is well-established. The functionalization of the piperidine ring allows for the modulation of pharmacological properties. The nitrogen atom can be substituted to introduce various functional groups, and the carbon skeleton can be modified to alter the molecule's three-dimensional shape and interaction with biological targets. The isopentyl group itself can influence properties like lipophilicity, which is a key parameter in drug design.

Exploration of Key Reaction Types

At the Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. It can readily participate in nucleophilic substitution reactions with a variety of electrophiles, such as alkyl halides, acyl halides, and sulfonyl chlorides, to form N-substituted derivatives. This reactivity is a cornerstone of its use in synthesis. The reaction typically follows an SN2 mechanism. odu.edu The rate of these reactions can be influenced by the steric hindrance around the nitrogen atom; however, the isopentyl group at the 3-position is not expected to significantly impede the approach of most electrophiles to the nitrogen. Piperidine itself is known to be a strong nucleophile, often more so than comparable acyclic secondary amines due to the ring structure holding the alkyl substituents away from the lone pair. acs.org

At Carbon Centers: Nucleophilic substitution at the carbon atoms of the piperidine ring is less straightforward and generally requires activation. One strategy to achieve substitution at the C-3 position involves the formation of an enamine or an enamide intermediate. For example, piperidine can be converted to N-chloropiperidine, which upon dehydrohalogenation, forms a cyclic enamine. This enamine can then be deprotonated to form an enamide anion, which is nucleophilic and can be alkylated at the C-3 position. nih.gov This method allows for the regioselective introduction of substituents at the 3-position of the piperidine ring. nih.gov

Oxidation: The oxidation of 3-alkylpiperidines can be achieved with various reagents, leading to different products depending on the reaction conditions. A notable example is the regioselective endocyclic oxidation of enantiopure 3-alkylpiperidines with bromine in acetic acid. This reaction primarily yields the corresponding 5-alkylpiperidin-2-ones, indicating a preference for oxidation at the C-6 position. nih.gov The reaction proceeds through a regioisomeric mixture, but the C-6 oxidized product is favored. nih.gov

| Starting 3-Alkylpiperidine | Reagents | Major Product | Minor Product | Overall Yield | Regioisomeric Ratio (Major:Minor) |

| 3-Methylpiperidine | Br₂, AcOH | 5-Methylpiperidin-2-one | 3-Methylpiperidin-2-one | 95% | 65:35 |

| 3-Ethylpiperidine | Br₂, AcOH | 5-Ethylpiperidin-2-one | 3-Ethylpiperidin-2-one | 95% | 70:30 |

| 3-Propylpiperidine | Br₂, AcOH | 5-Propylpiperidin-2-one | 3-Propylpiperidin-2-one | 95% | 75:25 |

Data adapted from a study on the regioselective endocyclic oxidation of enantiopure 3-alkylpiperidines. nih.gov

Remote C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. For piperidine derivatives, achieving site-selectivity can be challenging. However, methods for the remote functionalization of piperidines have been developed. While direct C-H functionalization at the 3-position can be deactivated by the electron-withdrawing effect of the nitrogen, indirect methods have been developed. For instance, 3-substituted analogues of methylphenidate were prepared through an indirect approach involving the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. organic-chemistry.org Strategies for the remote oxidation of aliphatic C-H bonds in nitrogen-containing molecules have also been developed using iron catalysts, which can be applied to piperidine derivatives.

Ring-Opening Reactions: The piperidine ring is a stable, six-membered saturated heterocycle and does not readily undergo ring-opening reactions under normal conditions. Such reactions typically require strained ring systems (like aziridines or epoxides) or the presence of activating functional groups. For this compound, a ring-opening reaction would likely necessitate harsh conditions or a multi-step sequence involving, for example, oxidative cleavage.

Ring Expansion/Contraction: Ring expansion and contraction reactions are useful synthetic transformations. For piperidine derivatives, these reactions can provide access to other heterocyclic systems. A common strategy for ring expansion involves the rearrangement of an intermediate, such as an aziridinium ion formed from a related pyrrolidine derivative. For example, optically active 3-substituted piperidines have been prepared through the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles.

Ring contraction of piperidines to form pyrrolidines has also been reported. Photomediated ring contraction of N-acyl piperidines can proceed via a Norrish type II reaction mechanism, involving a 1,5-hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization. This transformation is dependent on the substitution pattern and the nature of the N-acyl group.

Elucidation of Mechanistic Pathways

The elucidation of reaction mechanisms for compounds like this compound involves a multi-faceted approach, combining the identification of short-lived intermediates, analysis of reaction rates, and the study of how catalysts and ligands can influence the reaction's course and outcome.

Identification of Transient Intermediates (e.g., Carbon-Centered Radicals)

Carbon-Centered Radicals: Radical reactions are a key class of transformations in organic synthesis. For this compound, a carbon-centered radical could be generated at various positions on the isopentyl chain or the piperidine ring through processes like hydrogen atom abstraction by a radical initiator. The stability of the resulting radical would influence the regioselectivity of the reaction. For instance, a radical at a tertiary carbon would be more stable than at a secondary or primary carbon. Once formed, these radicals can undergo a variety of reactions, including addition to unsaturated bonds or fragmentation.

Aziridinium Ions: In reactions involving substitution at the 3-position of the piperidine ring, particularly with a leaving group present, the formation of a bicyclic aziridinium ion intermediate is a plausible mechanistic pathway. This strained, three-membered ring containing a positively charged nitrogen atom is highly reactive towards nucleophilic attack. The regioselectivity of the nucleophilic attack on the aziridinium ion would determine the structure of the final product. For instance, in the methanolysis of 3-chloropiperidines, the formation of both piperidine and pyrrolidine derivatives is explained by the nucleophilic opening of an intermediate bicyclic aziridinium ion researchgate.net.

Iminium Ions: Oxidation of the piperidine nitrogen followed by elimination can lead to the formation of an endocyclic or exocyclic iminium ion. These electrophilic intermediates are susceptible to nucleophilic attack, providing a pathway for the introduction of various functional groups.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For reactions involving this compound, a kinetic analysis would help to determine the rate law, which in turn provides insights into the molecularity of the rate-determining step.

For example, a reaction that is found to be first-order in this compound and first-order in another reactant would suggest a bimolecular rate-determining step. The determination of activation parameters, such as the enthalpy and entropy of activation, through temperature-dependent kinetic studies can further elucidate the nature of the transition state. A negative entropy of activation, for instance, often suggests an associative mechanism where two molecules come together in the transition state.

While specific kinetic data for this compound is not available in the reviewed literature, a hypothetical kinetic study on a reaction, for instance, its N-alkylation, would likely reveal second-order kinetics, consistent with an SN2 mechanism.

Catalysis and Ligand Effects on Reaction Outcome

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In reactions where this compound might act as a ligand or be a substrate in a catalytic transformation, the choice of catalyst and ligands is critical.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for C-C and C-N bond formation. If this compound were used as a ligand in a palladium-catalyzed cross-coupling reaction, the sterically demanding isopentyl group would likely influence the coordination environment around the palladium center. This could affect the rate and selectivity of the reaction by modulating the ease of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. Ligand choice can be crucial in controlling the regioselectivity of reactions. For example, in palladium-catalyzed cycloadditions, switching the ligand can divert the reaction pathway to yield different cycloadducts researchgate.net.

C-H Activation: The direct functionalization of C-H bonds is an increasingly important area of research. In principle, the isopentyl group and the piperidine ring of this compound possess multiple C-H bonds that could be targeted for activation by a transition metal catalyst. The directing-group ability of the piperidine nitrogen could play a role in achieving regioselective C-H activation. For instance, palladium-catalyzed C-H arylation of N-arylpiperidines has been demonstrated, where the nitrogen atom directs the catalyst to activate a specific C-H bond researchgate.net.

The table below summarizes the potential types of reactivity and the key factors influencing the reaction mechanisms involving this compound, based on general principles and studies of related compounds.

| Reactivity Type | Potential Intermediates | Key Influencing Factors |

| Radical Reactions | Carbon-centered radicals | Radical initiator, stability of the radical |

| Nucleophilic Substitution | Aziridinium ions, Carbocations | Nature of the leaving group, nucleophile strength, solvent |

| Oxidation | Iminium ions | Oxidizing agent, reaction conditions |

| Catalytic Reactions | Organometallic complexes | Catalyst, ligand structure, substrate electronics and sterics |

Future Research Directions and Broader Impact

Development of More Efficient and Sustainable Stereoselective Synthetic Routes

The demand for enantiomerically pure 3-substituted piperidines, including 3-isopentylpiperidine, necessitates the development of highly efficient and environmentally benign synthetic methodologies. Current research trends are focused on catalytic asymmetric synthesis and the integration of green chemistry principles to overcome the limitations of traditional, often lengthy and less selective, synthetic approaches.

A promising avenue lies in the advancement of catalytic asymmetric methods . For instance, rhodium-catalyzed asymmetric reductive Heck reactions have shown considerable success in producing enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. acs.orgnih.gov Future work will likely focus on adapting and optimizing such catalytic systems for substrates relevant to this compound, aiming for high yields and exceptional enantioselectivity. The development of novel chiral ligands and the exploration of other transition metal catalysts are central to this effort.

Furthermore, biocatalysis and chemo-enzymatic strategies are emerging as powerful tools for the sustainable synthesis of chiral piperidines. acs.orgchemrxiv.org The use of enzymes, such as in amine oxidase/ene imine reductase cascades, offers a highly selective and environmentally friendly alternative to traditional chemical methods for the dearomatization of pyridine (B92270) precursors. acs.orgchemrxiv.org Recent breakthroughs have combined biocatalytic C-H oxidation with radical cross-coupling to functionalize piperidines in a modular and enantioselective manner, a strategy that could be adapted for the synthesis of complex this compound derivatives. scispace.comcecam.orgresearchgate.netcsmres.co.uk These approaches often operate under mild conditions and can significantly reduce the number of synthetic steps and the generation of hazardous waste.

Green chemistry approaches are also gaining traction. This includes the use of non-toxic, recyclable catalysts and the development of one-pot multicomponent reactions that increase atom economy and reduce solvent usage. ajgreenchem.comnih.govnih.govnih.govnih.govresearchgate.netmdpi.com The design of synthetic routes that minimize protecting group manipulations and utilize readily available starting materials will be a key focus of future research in this area.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Catalytic Asymmetric Synthesis | High enantioselectivity, use of chiral catalysts (e.g., Rh-based) | Direct asymmetric synthesis of this compound from prochiral precursors. |

| Biocatalysis/Chemo-enzymatic | High stereoselectivity, mild reaction conditions, environmentally friendly | Enantioselective synthesis via enzymatic dearomatization of a suitable pyridine derivative. |

| Green Chemistry Approaches | Use of sustainable reagents and solvents, multicomponent reactions | Development of atom-economical and environmentally benign routes to this compound and its analogues. |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms and conformational preferences is crucial for the rational design of improved synthetic routes and for predicting the biological activity of this compound and its derivatives. The integration of advanced spectroscopic and computational techniques is expected to provide unprecedented insights in this regard.

In situ spectroscopic techniques , such as ReactIR (Infrared) and NMR (Nuclear Magnetic Resonance) spectroscopy, are powerful tools for monitoring reaction kinetics and identifying transient intermediates. nih.govscispace.com The application of these techniques to the synthesis of 3-alkylpiperidines can help elucidate the intricate details of catalytic cycles and stereodetermining steps. This knowledge is invaluable for optimizing reaction conditions to improve yield and selectivity.